10-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
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Overview
Description
10-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of 10-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol.
Reaction Conditions: The reaction is promoted by bases such as potassium phosphate (K3PO4) or potassium carbonate (K2CO3) under metal-free conditions.
Industrial Production: Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
10-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Reagents such as hydrogen gas in the presence of catalysts like palladium on carbon (Pd/C) are commonly used for reduction reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, reduction of the nitro group yields an amino derivative.
Scientific Research Applications
10-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It can modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
10-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can be compared with other similar compounds, such as:
Dibenzo[b,f][1,4]oxazepin-11-amines: These compounds have similar structures but differ in their functional groups.
Quinazolinimines: These compounds share a similar core structure but have different substituents.
Acridones: These compounds have a different ring system but are also used in similar applications.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities.
Properties
Molecular Formula |
C14H10N2O4 |
---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
5-methyl-9-nitrobenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C14H10N2O4/c1-15-11-4-2-3-5-12(11)20-13-8-9(16(18)19)6-7-10(13)14(15)17/h2-8H,1H3 |
InChI Key |
ATPUPSVQLLZWTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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